Bromo-PEG2-acid is a PEG derivative containing a bromide group and a terminal carboxylic acid. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Related Compounds
4-Bromo-Butyric Acid
Compound Description: 4-Bromobutyric acid (BBA) is used as a ligand to passivate the surface of all-inorganic halide perovskite CsPbX3 quantum dots (QDs) during their synthesis in polar solvents []. This passivation enhances the QDs' stability without significantly affecting their optical properties.
3-Bromo-5-iodobenzoic Acid
Compound Description: 3-Bromo-5-iodobenzoic acid serves as a chelating and linking ligand in the formation of a uranyl coordination polymer []. The iodine and bromine atoms in this compound participate in bifurcated halogen-bonding interactions with the uranyl oxo group, contributing to the assembly of a supramolecular three-dimensional network.
2-Bromo-3-hydroxypropionic Acid
Compound Description: 2-Bromo-3-hydroxypropionic acid is used as a comonomer in the synthesis of brominated poly(lactic acid) (PLB) and brominated poly(lactic acid-co-glycolic acid) (PLGB) []. These polymers are then further functionalized by substituting the bromine atoms with other groups.
α-Bromo Esters
Compound Description: α-Bromo esters are a class of compounds that serve as substrates in dynamic kinetic resolution reactions [, ]. In these reactions, chiral auxiliaries such as L-lactate [] or N-methyl pseudoephedrine [] are used to selectively transform one enantiomer of the racemic α-bromo ester, leading to the synthesis of enantioenriched α-amino acid derivatives.
Compound Description: 2-[2-(5-Bromothiazolyl)azo]-5-dimethylaminobenzoic acid (5-BrTAMB) acts as a tridentate ligand, coordinating to cadmium (II) ions through its nitrogen and oxygen atoms []. This forms a Cd(II) complex with potential antifungal and antibacterial activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Brevicompanine B is a fungal metabolite originally isolated from P. brevicompactum that has plant growth and circadian rhythm regulatory activity. It inhibits hypocotyl elongation in lettuce seedlings when used at a concentration of 100 mg/L but does not inhibit elongation in rice seedlings at a concentration of 300 mg/L. Brevicompanine B (100 µM) inhibits primary root growth in Arabidopsis seedlings and disrupts the transcription of various genes involved in the regulation of plant circadian rhythm. It is active against P. falciparum with an IC50 value of 35 mg/ml. Brevicompanine B is a fungal metabolite that has plant growth and circadian rhythm regulatory activity. Brevicompanine B inhibits primary root growth in Arabidopsis seedlings and disrupts the transcription of various genes involved in the regulation of plant circadian rhythm. It is active against P. falciparum.
Bretylium is a class III antiarrhythmic agent and an inhibitor of the Na+/K+-ATPase (IC50 = 4.5 mM). Bretylium also has antiadrenergic activity, inhibiting auricular nerve stimulation-induced vasoconstriction in isolated rabbit ears and hypogastric nerve stimulation-induced contraction of isolated rabbit uterus. It inhibits neuroeffector calcium transients (NCTs), as well as increases action potential delay and the absolute refractory period, but does not inhibit field stimulus-induced CTs in isolated mouse vas deferens sympathetic nerve terminals. Bretylium prevents ventricular fibrillation in anesthetized dogs in a model of sudden coronary death when administered at a dose of 10 mg/kg. Formulations containing bretylium were previously used in the prevention and treatment of ventricular fibrillation. Bretylium Tosylate is the tosylate salt form of bretylium, a quaternary ammonium salt and non-selective adrenergic neuronal blocking agent with anti-arrhythmic properties. Bretylium tosylate is selectively taken up into peripheral nerve terminals and initially causes a release of norepinephrine from sympathetic nerve endings, thereby causing a sympathomimetic effect. This is followed by a prolonged anti-adrenergic action which prevents further discharge of neurotransmitter from sympathetic nerve endings. Its myocardial effects include a prolongation of action potential as well as refractory period. This drug is used to treat and suppress ventricular arrhythmias, particularly ventricular fibrillation and ventricular tachycardia. Bretylium tosylate is the tosylate salt of bretylium. It blocks noradrenaline release from the peripheral sympathetic nervous system, and is used in emergency medicine, cardiology, and other specialties for the acute management of ventricular tachycardia and ventricular fibrillation. It has a role as an adrenergic antagonist, an anti-arrhythmia drug and an antihypertensive agent. It is a quaternary ammonium salt and an organosulfonate salt. It contains a bretylium. An agent that blocks the release of adrenergic transmitters and may have other actions. It was formerly used as an antihypertensive agent, but is now proposed as an anti-arrhythmic.
Brevianamide F is an alkaloid metabolite produced by various Streptomyces, Actinomycetes, and Aspergillus strains that has diverse biological activities. It inhibits growth of M. luteus and S. aureus in an inhibitory disc assay when used at a concentration of 30 μg/disc as well as the Bacille Calmette-Guerin M. bovis strain (MIC = 12.5 μg/ml). Brevianamide F has antifouling activity, inhibiting attachment of B. neritina larvae to PVC plates without inducing lethality (EC50 = 6.35 μg/ml; LC50 = >200 μg/ml in paint used to coat PVC plates).
Brevilin A is a sesquiterpene lactone that has been found in C. minima and has anticancer activity. It is an inhibitor of STAT3 signaling (IC50 = 10.6 µM in A549R cells) that inhibits the tyrosine kinase activity of the JAK1, JAK2, JAK3, and JAK4 JH1 subunit (IC50s = 11.2, 8.4, 10.2, and 11.9 µM, respectively). It inhibits proliferation of a variety of cancer cells, including A549 lung, HepG2 liver, HeLa cervical, A875 melanoma, and CT26 mouse colon carcinoma cells in a concentration-dependent manner. Brevilin A (1-4 µg/ml) decreases the mitochondrial membrane potential, induces apoptosis, and increases the level of reactive oxygen species (ROS) in CT26 cells. It also induces autophagosome formation in CT26 cells, an effect that can be blocked by the PI3K inhibitor 3-methyladenine. Brevilin A (5 mg/kg per day) increases intratumor expression of the autophagy marker LC3-II and reduces tumor growth in a murine CT26 colon cancer model. Brevilin A, is a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells. antitumour
Allopregnanolone is an endogenous inhibitory pregnane neurosteroid that is synthesized from progesterone. It acts as a positive allosteric modulator of GABAA receptors at nM concentrations (exhibiting the greatest potentiation at isoforms containing δ subunits) and of GABAC receptors at µM concentrations. Allopregnanolone displays effects similar to other GABAA receptor potentiators such as benzodiazepines, including potent anticonvulsant, anxiolytic, and sedative activity. 3alpha-Hydroxy-5alpha-pregnan-20-one, also known as pregnanolone or (3alpha, 5alpha)-3-hydroxypregnan-20-one, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Thus, 3alpha-hydroxy-5alpha-pregnan-20-one is considered to be a steroid lipid molecule. 3alpha-Hydroxy-5alpha-pregnan-20-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 3alpha-Hydroxy-5alpha-pregnan-20-one has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 3alpha-hydroxy-5alpha-pregnan-20-one is primarily located in the membrane (predicted from logP) and cytoplasm. Brexanolone is a unique, intravenously administered, neuroactive steroidal antidepressant used in the therapy of moderate-to-severe postpartum depression. In prelicensure clinical trials, brexanolone therapy was not associated with an increased rate of serum aminotransferase elevations, and it has not been linked to instances of clinically apparent acute liver injury. As of March 2019, brexanolone - developed and made available commercially by Sage Therapeutics Inc. as the brand name product Zulresso - is the first drug to have ever been approved by the US FDA specifically for the treatment of postpartum depression (PPD) in adult females. Since PPD, like various other types of depression, is characterized by feelings of sadness, worthlessness or guilt, cognitive impairment, and/or possibly suicidal ideation, it is considered a life-threatening condition. Studies have consequently found that PPD can genuinely have profound negative effects on the maternal-infant bond and later infant development. The development and availability of brexanolone for the treatment of PPD in adult females subsequently provides a new and promising therapy where few existed before. In particular, the use of brexanolone in treating PPD is surrounded with promise because it acts in part as a synthetic supplement for possible deficiencies in endogenous brexanolone (allopregnanolone) in postpartum women susceptible to PPD whereas many commonly used anti-depressive medications elicit actions that may modulate the presence and activity of substances like serotonin, norepinephrine, and/or monoamine oxidase but do not mediate activities directly associated with PPD like natural fluctuations in the levels of endogenous neuroactive steroids like allopregnanolone. And finally, although brexanolone may also be undergoing clinical trials to investigate its abilities to treat super-refractory status epilepticus, it appears that some such studies have failed to meet primary endpoints that compare success in the weaning of third-line agents and resolution of potentially life-threatening status epilepticus with brexanolone vs. placebo when added to standard-of-care.
Brifentanil (also known as A-3331) is an analog of fentanyl, a potent opioid. This drug is classified as an opioid analgesic and was developed in the early 1990s. The effects of brifentanil are very similar to those of alfentanil, with strong but short lasting analgesia and sedation, and particularly notable itching and respiratory depression.
Briciclib is a water soluble derivative of ON 013100, a small molecule that binds to and inhibits eukaryotic translation initiation factor 4E (eIF4E). Briciclib inhibits proliferation of JEKO-1 and Mino mantle cell leukemia (MCL), MCF-7 and MDA-MB-231 breast, AGS gastric, and OE19, OE33, and LFO-1 esophageal cancer cell lines with GI50 values ranging from 9.8 to 12.2 nM. It reduces expression of cyclin D1 and c-Myc, markers of eIF4E activity, in breast and MCL cancer cell lines in a dose-dependent manner. Briciclib also induces expression of the pro-apoptotic proteins p53 and cleaved caspase-3. Briciclib is a benzyl styryl sulfone analog, and a phosphate ester prodrug of ON 013100, with potential antineoplastic activity. Upon hydrolysis, briciclib is converted to ON 013100, which blocks cyclin D mRNA translation and decreases protein expression of cyclin D. This may induce cell cycle arrest and apoptosis in cancer cells overexpressing cyclin D and eventually decrease tumor cell proliferation. Cyclin D, a member of the cyclin family of cell cycle regulators, plays a key role in cell cycle division and is often overexpressed in a variety of hematologic and solid tumors and is correlated with poor prognosis. suppresses cyclin D1 accumulation in cancer cells. Briciclib has been used in trials studying the treatment of Lymphoma, Neoplasms, Advanced Solid Tumor, and Acute Lymphocytic Leukemia.